molecular formula C32H34N2O8 B3309937 Boc-Ser(Fmoc-Phe)-OH CAS No. 944283-23-2

Boc-Ser(Fmoc-Phe)-OH

Cat. No.: B3309937
CAS No.: 944283-23-2
M. Wt: 574.6 g/mol
InChI Key: MIUPUEUUCRGKIO-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Fmoc-Phe)-OH is a compound used in peptide synthesis. It is a derivative of serine and phenylalanine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group and the phenylalanine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Fmoc-Phe)-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of serine, while the Fmoc group protects the amino group of phenylalanine. The synthesis involves the following steps:

    Attachment to Resin: The first amino acid is attached to a solid resin.

    Deprotection: The Fmoc group is removed using piperidine.

    Coupling: The next amino acid, protected by Boc, is coupled to the growing peptide chain using a coupling reagent like HBTU.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Fmoc-Phe)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc and Fmoc groups using TFA and piperidine, respectively.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: These reactions can modify the side chains of serine and phenylalanine.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.

    Coupling: HBTU, HATU, or DIC as coupling reagents.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions are peptides with specific sequences and structures, depending on the intended application.

Scientific Research Applications

Boc-Ser(Fmoc-Phe)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Synthesis of complex peptides and proteins.

    Biology: Study of protein structure and function.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of peptides for various applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Boc-Ser(Fmoc-Phe)-OH involves the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester. The protecting groups (Boc and Fmoc) prevent side reactions and ensure the correct sequence of amino acids in the peptide chain.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Bzl)-OH: Similar protecting group strategy but with benzyl protection for serine.

    Fmoc-Phe-OH: Only the phenylalanine is protected by Fmoc.

    Boc-Ala(Fmoc-Phe)-OH: Alanine instead of serine.

Uniqueness

Boc-Ser(Fmoc-Phe)-OH is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of peptides with serine and phenylalanine residues.

Properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O8/c1-32(2,3)42-31(39)34-27(28(35)36)19-40-29(37)26(17-20-11-5-4-6-12-20)33-30(38)41-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,33,38)(H,34,39)(H,35,36)/t26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUPUEUUCRGKIO-SVBPBHIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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